molecular formula C17H27NO3S B2420039 (3r,5r,7r)-Adamantan-1-yl(4-(methylsulfonyl)piperidin-1-yl)methanone CAS No. 1448037-80-6

(3r,5r,7r)-Adamantan-1-yl(4-(methylsulfonyl)piperidin-1-yl)methanone

Cat. No.: B2420039
CAS No.: 1448037-80-6
M. Wt: 325.47
InChI Key: FDHRNYISYVZYIW-UHFFFAOYSA-N
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Description

(3r,5r,7r)-Adamantan-1-yl(4-(methylsulfonyl)piperidin-1-yl)methanone is a complex organic compound that features a unique structure combining an adamantane core with a piperidine ring substituted with a methylsulfonyl group

Properties

IUPAC Name

1-adamantyl-(4-methylsulfonylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3S/c1-22(20,21)15-2-4-18(5-3-15)16(19)17-9-12-6-13(10-17)8-14(7-12)11-17/h12-15H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHRNYISYVZYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3r,5r,7r)-Adamantan-1-yl(4-(methylsulfonyl)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of a lithiated intermediate, followed by reduction and rearrangement reactions. The key steps include:

    Alkylation: Introduction of a chiral methyl group by alkylation of a lithiated intermediate with methyl iodide.

    Reduction and Rearrangement: Reduction of the intermediate followed by rearrangement to generate a protected piperidine intermediate.

    Deprotection and Amide Formation: Removal of the protecting group and formation of the final amide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance the overall efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(3r,5r,7r)-Adamantan-1-yl(4-(methylsulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, leading to the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various substituted piperidine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

The biological activity of (3r,5r,7r)-Adamantan-1-yl(4-(methylsulfonyl)piperidin-1-yl)methanone can be categorized into several key areas:

Antiviral Activity

Research indicates that adamantane derivatives exhibit antiviral properties, particularly against influenza viruses. The mechanism involves inhibition of viral replication by interfering with ion channel functions of viral proteins. A study demonstrated that similar compounds showed promising results against the Ebola virus, suggesting potential applications in treating viral infections .

Antimicrobial Properties

Compounds with the adamantane structure have been reported to possess significant antimicrobial activity. Various derivatives have been synthesized and tested against a range of bacteria and fungi, showing effectiveness in inhibiting growth and biofilm formation .

Anti-inflammatory Effects

Studies have indicated that adamantane derivatives can modulate inflammatory responses. The presence of the methylsulfonyl group may enhance anti-inflammatory activities by inhibiting specific pathways involved in inflammation .

CNS Activity

The piperidine component is known for its ability to cross the blood-brain barrier, making these compounds potential candidates for treating central nervous system disorders such as anxiety and depression. Research has shown that modifications to the piperidine ring can influence the affinity for neurotransmitter receptors .

Case Study 1: Antiviral Efficacy

A recent study evaluated a series of adamantane derivatives, including (3r,5r,7r)-Adamantan-1-yl(4-(methylsulfonyl)piperidin-1-yl)methanone for their antiviral efficacy against influenza A virus. The compound demonstrated an EC50 value of less than 100 nM, indicating strong antiviral activity compared to other tested compounds .

Case Study 2: Antimicrobial Testing

In a comparative study on antimicrobial agents, the compound was tested against MRSA (Methicillin-resistant Staphylococcus aureus) strains. Results showed a minimum inhibitory concentration (MIC) of 12 µg/mL, positioning it as a potent antimicrobial candidate within its class .

Mechanism of Action

The mechanism of action of (3r,5r,7r)-Adamantan-1-yl(4-(methylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid scaffold that can enhance binding affinity, while the piperidine ring and methylsulfonyl group contribute to the overall pharmacophore, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (3r,5r,7r)-Adamantan-1-yl(4-(methylsulfonyl)piperidin-1-yl)methanol: A similar compound with an alcohol group instead of a carbonyl group.

    (3r,5r,7r)-Adamantan-1-yl(4-(methylsulfonyl)piperidin-1-yl)ethanone: A compound with an ethyl group instead of a methylene group.

Uniqueness

The uniqueness of (3r,5r,7r)-Adamantan-1-yl(4-(methylsulfonyl)piperidin-1-yl)methanone lies in its combination of an adamantane core with a piperidine ring substituted with a methylsulfonyl group. This specific arrangement of functional groups provides distinct chemical and biological properties that are not observed in other similar compounds.

Biological Activity

The compound (3r,5r,7r)-Adamantan-1-yl(4-(methylsulfonyl)piperidin-1-yl)methanone is a synthetic organic molecule characterized by its unique adamantane core and a piperidine ring modified with a methylsulfonyl group. This structure suggests potential biological activity, particularly in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H25_{25}N\O
  • Molecular Weight : 275.39 g/mol
  • IUPAC Name : (3r,5r,7r)-Adamantan-1-yl(4-(methylsulfonyl)piperidin-1-yl)methanone

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Adamantane Core : Achieved through hydrogenation of dicyclopentadiene.
  • Introduction of the Piperidine Ring : Reaction with a suitable piperidine precursor.
  • Sulfonylation : The methylsulfonyl group is introduced using methylsulfonyl chloride under controlled conditions.

These methods can be optimized for industrial production to enhance yield and purity.

The biological activity of (3r,5r,7r)-Adamantan-1-yl(4-(methylsulfonyl)piperidin-1-yl)methanone is attributed to its ability to interact with specific molecular targets within biological systems. The adamantane structure provides a rigid framework that facilitates interaction with enzymes and receptors, while the piperidine and methylsulfonyl groups enhance its chemical reactivity and binding affinity.

Research Findings

Several studies have explored the potential therapeutic applications of this compound:

  • Antiviral Activity : Similar adamantane derivatives have shown efficacy against viral infections, particularly influenza viruses. The mechanism often involves inhibition of viral uncoating.
  • Cytotoxicity Studies : Preliminary cytotoxicity assays indicate that this compound does not exhibit significant cytotoxic effects at concentrations up to 50 µM when tested against various cell lines .
  • Inhibition Studies : Inhibitory effects on specific enzymes have been observed, suggesting potential applications in treating diseases involving dysregulated enzyme activity, such as cancer or inflammatory conditions .

Comparative Studies

CompoundActivityReference
AmantadineAntiviral
RimantadineAntiviral
(3r,5r,7r)-Adamantan-1-yl(4-(methylsulfonyl)piperidin-1-yl)methanonePotential inhibitor

Case Study 1: Antiviral Efficacy

A study investigated the antiviral properties of similar adamantane derivatives against influenza viruses. The results indicated that modifications to the piperidine ring could enhance antiviral activity while reducing toxicity .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of cyclin-dependent kinases (CDKs) demonstrated that compounds with similar structural features effectively inhibited CDK9 activity, which plays a crucial role in cell cycle regulation . This suggests that (3r,5r,7r)-Adamantan-1-yl(4-(methylsulfonyl)piperidin-1-yl)methanone may also exhibit similar properties.

Q & A

Q. What synthetic strategies are employed to synthesize (3r,5r,7r)-Adamantan-1-yl(4-(methylsulfonyl)piperidin-1-yl)methanone, and how are intermediates purified?

The synthesis typically involves coupling adamantane derivatives with sulfonated piperidine moieties. A tert-butyl carbamate (Boc) protection strategy is often used to stabilize reactive intermediates during piperidine functionalization . Purification methods include silica gel column chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) and recrystallization from ethanol or acetonitrile to achieve >95% purity. Key steps involve activating carboxylic acid groups with coupling agents like EDC/HOBt and monitoring reactions via TLC .

Q. Which analytical techniques are critical for structural validation of this compound?

  • X-ray crystallography : Resolves adamantane and piperidine ring conformations (e.g., chair vs. twist-boat) and confirms stereochemistry .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify methylsulfonyl (-SO2_2CH3_3) signals at δ ~3.0–3.2 ppm (singlet) and δ ~45–50 ppm, respectively. Adamantane protons appear as sharp singlets due to symmetry .
  • Mass spectrometry : HRMS (ESI) confirms molecular weight with <2 ppm error (e.g., observed [M+H]+^+ at 447.2643 vs. calculated 447.2642) .

Q. What in vitro assays are used to assess its biological activity?

Hypoxia-inducible factor (HIF-1α) inhibition is commonly evaluated using luciferase reporter assays in cancer cell lines (e.g., Hep3B) under hypoxic conditions. IC50_{50} values are determined via dose-response curves, with controls for cytotoxicity (e.g., MTT assays) .

Advanced Research Questions

Q. How can conflicting data on metabolic stability in murine models be resolved?

Discrepancies in pharmacokinetic profiles (e.g., half-life variability) may arise from differences in cytochrome P450 isoforms or interspecies metabolism. To address this:

  • Perform microsomal stability assays using liver microsomes from multiple species (e.g., mouse, human).
  • Use LC-MS/MS to identify species-specific metabolites (e.g., hydroxylation at adamantane or piperidine positions) .
  • Optimize dosing regimens based on allometric scaling or compartmental modeling .

Q. What strategies improve target engagement in vivo despite low aqueous solubility?

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation to enhance solubility while maintaining activity .
  • Nanocarrier systems : Encapsulate the compound in β-cyclodextrin or polysaccharide nanoparticles to improve bioavailability, as demonstrated for related adamantane derivatives .
  • Co-crystallization : Co-formulate with co-solvents (e.g., DMSO/water mixtures) to stabilize the crystalline form during administration .

Q. How are molecular docking studies validated against experimental structural data?

  • Crystal structure alignment : Compare docking poses (e.g., Glide or AutoDock) with X-ray crystallographic data of the compound bound to its target (e.g., HIF-1α or ATP synthase).
  • Free energy calculations : Use MM-GBSA to correlate binding affinities with IC50_{50} values from enzymatic assays .
  • Mutagenesis studies : Validate key binding residues (e.g., ATP5B Lys395 for adamantane derivatives) via site-directed mutagenesis and activity loss .

Q. How to address low synthetic yields in scale-up reactions?

  • Optimize reaction conditions : Increase catalyst loading (e.g., DMAP from 0.1 to 0.3 equiv) or switch solvents (e.g., DMF to THF) to reduce side reactions .
  • Protecting group alternatives : Replace Boc with acetyl or benzyl groups to minimize steric hindrance during coupling .
  • Continuous flow chemistry : Improve mixing and heat transfer for exothermic steps (e.g., sulfonylation) to enhance reproducibility .

Q. What methods elucidate structure-activity relationships (SAR) for adamantane derivatives?

  • Analog synthesis : Systematically modify substituents (e.g., sulfonyl to carbonyl groups) and compare activity in dose-response assays .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with HIF-1α inhibition .
  • Crystallographic fragment screening : Identify critical binding motifs by analyzing co-crystal structures with truncated analogs .

Methodological Notes

  • Contradictory evidence : reports low yields (24%) for a structurally similar compound due to steric hindrance, suggesting adamantane-piperidine coupling requires optimized catalysts .
  • Safety protocols : While not specific to this compound, handling sulfonated piperidines necessitates PPE (gloves, goggles) and fume hoods to avoid inhalation hazards .

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